Recilisib sodium

Catalog No.
S548252
CAS No.
922139-31-9
M.F
C16H13ClNaO4S
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Recilisib sodium

CAS Number

922139-31-9

Product Name

Recilisib sodium

IUPAC Name

sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate

Molecular Formula

C16H13ClNaO4S

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+;

InChI Key

NNNJPDWCCZUPQL-RRABGKBLSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+]

Solubility

Soluble in DMSO, soluble in water

Synonyms

(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt, 4-carboxystyryl-4-chlorobenzylsulfone, Ex-Rad, ON 01210.Na

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na]

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na]

Description

The exact mass of the compound Recilisib sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Recilisib sodium targets phosphatidylinositol 3-kinase (PI3K), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, Recilisib sodium disrupts this pathway, potentially leading to the suppression of tumor cell growth and survival [].

Preclinical Studies:

Recilisib sodium has demonstrated promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of cancers like breast cancer, colorectal cancer, and hematological malignancies [, , ]. These studies suggest that Recilisib sodium may be effective in targeting cancers driven by mutations or alterations in the PI3K pathway.

Recilisib sodium, also known as Ex-Rad, is a synthetic compound classified as a sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone. It is primarily under investigation for its potential as a radioprotective agent, particularly in mitigating the effects of ionizing radiation on biological tissues. Developed by Onconova Therapeutics in collaboration with the U.S. Department of Defense, Recilisib sodium is designed to protect against radiation-induced damage without the typical side effects associated with other radioprotectants .

, including oxidation and reduction processes. Its structure allows it to participate in nucleophilic substitutions and electrophilic reactions due to the presence of functional groups such as the sulfone and carboxyl moieties. The compound's stability and reactivity can be influenced by environmental factors, such as pH and temperature, which are critical during synthesis and application .

The biological activity of Recilisib sodium centers around its ability to protect cells from radiation damage. Unlike traditional radioprotectors that function by scavenging free radicals, Recilisib sodium operates through a novel mechanism involving intracellular signaling pathways that enhance DNA repair processes and prevent apoptosis in irradiated cells . Studies have demonstrated that it can significantly increase survival rates in animal models exposed to lethal doses of radiation, highlighting its potential utility in clinical settings for acute radiation syndrome .

The synthesis of Recilisib sodium involves several steps:

  • Formation of Benzylsulfone: The initial step typically includes the reaction of chlorobenzene derivatives with sulfones to form the benzylsulfone backbone.
  • Introduction of Carboxylic Acid: A carboxylic acid group is introduced at the para position relative to the sulfone group.
  • Sodium Salification: Finally, the compound is converted into its sodium salt form through neutralization with sodium hydroxide.

The synthesis has been optimized to ensure high yields and purity, employing techniques such as recrystallization and chromatography for purification .

Recilisib sodium is primarily studied for its applications in:

  • Radioprotection: Protecting normal tissues during cancer radiotherapy or in scenarios involving nuclear accidents.
  • Radiomitigation: Administering the compound post-exposure to reduce the severity of radiation-induced injuries.
  • Research: Investigating mechanisms of cellular response to radiation and potential therapeutic interventions for radiation exposure .

Interaction studies involving Recilisib sodium have focused on its effects on various cellular pathways related to DNA damage response. Research indicates that it enhances the activity of proteins involved in DNA repair without inducing significant cytotoxicity. Additionally, studies have explored its interactions with other pharmacological agents to evaluate synergistic effects in radioprotection .

Recilisib sodium shares structural and functional similarities with several other compounds known for their radioprotective properties. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
Amifostine2-(3-Aminopropylamino) ethylsulfanylphosphonic acidScavenges free radicals; promotes DNA repairFirst FDA-approved radioprotector
CBLB502 (Entolimod)Not specifiedSuppresses apoptotic cell deathTargets hematopoietic cells
FilgrastimRecombinant granulocyte colony-stimulating factorStimulates white blood cell productionUsed for acute radiation syndrome
N-AcetylcysteineAcetylated form of cysteineAntioxidant; protects against oxidative stressCommonly used in various medical conditions

Recilisib sodium's unique mechanism—focusing on enhancing cellular repair rather than direct radical scavenging—distinguishes it from these compounds, potentially offering advantages in specific clinical scenarios where traditional agents may fall short .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.0120770 g/mol

Monoisotopic Mass

359.0120770 g/mol

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1068SXU525

Wikipedia

Ex-Rad

Dates

Modify: 2024-02-18
1: Kang AD, Cosenza SC, Bonagura M, Manair M, Reddy MV, Reddy EP. ON01210.Na (Ex-RAD®) mitigates radiation damage through activation of the AKT pathway. PLoS One. 2013;8(3):e58355. doi: 10.1371/journal.pone.0058355. Epub 2013 Mar 7. PubMed PMID: 23505494; PubMed Central PMCID: PMC3591351.
2: Tamhane M, Maniar M, Ren C, Benzeroual KE, Taft DR. Disposition of ON 01210.Na (Ex-RAD(R)), a novel radioprotectant, in the isolated perfused rat liver: probing metabolic inhibition to increase systemic exposure. J Pharm Sci. 2013 Feb;102(2):732-40. doi: 10.1002/jps.23391. Epub 2012 Dec 4. PubMed PMID: 23212688.
3: Ghosh SP, Kulkarni S, Perkins MW, Hieber K, Pessu RL, Gambles K, Maniar M, Kao TC, Seed TM, Kumar KS. Amelioration of radiation-induced hematopoietic and gastrointestinal damage by Ex-RAD(R) in mice. J Radiat Res. 2012 Jul;53(4):526-36. doi: 10.1093/jrr/rrs001. Epub 2012 Jun 6. PubMed PMID: 22843617; PubMed Central PMCID: PMC3393340.
4: Suman S, Datta K, Doiron K, Ren C, Kumar R, Taft DR, Fornace AJ Jr, Maniar M. Radioprotective effects of ON 01210.Na upon oral administration. J Radiat Res. 2012;53(3):368-76. Epub 2012 May 11. PubMed PMID: 22739006.
5: Suman S, Maniar M, Fornace AJ Jr, Datta K. Administration of ON 01210.Na after exposure to ionizing radiation protects bone marrow cells by attenuating DNA damage response. Radiat Oncol. 2012 Jan 20;7:6. doi: 10.1186/1748-717X-7-6. PubMed PMID: 22264334; PubMed Central PMCID: PMC3275448.
6: Bhattacharjee Y. Devastation in Japan. Candidate radiation drugs inch forward. Science. 2011 Mar 25;331(6024):1505. doi: 10.1126/science.331.6024.1505. PubMed PMID: 21436412.
7: Chun AW, Freshwater RE, Taft DR, Gillum AM, Maniar M. Effects of formulation and route of administration on the systemic availability of Ex-RAD®, a new radioprotectant, in preclinical species. Biopharm Drug Dispos. 2011 Mar;32(2):99-111. doi: 10.1002/bdd.741. Epub 2011 Jan 14. PubMed PMID: 21341279.
8: Ghosh SP, Perkins MW, Hieber K, Kulkarni S, Kao TC, Reddy EP, Reddy MV, Maniar M, Seed T, Kumar KS. Radiation protection by a new chemical entity, Ex-Rad: efficacy and mechanisms. Radiat Res. 2009 Feb;171(2):173-9. doi: 10.1667/RR1367.1. PubMed PMID: 19267542.
9: Fernandes PP, Maniar M, Dash AK. Development and validation of a sensitive liquid chromatographic method for the analysis of a novel radioprotectant: ON 01210.Na. J Pharm Biomed Anal. 2007 Apr 11;43(5):1796-803. Epub 2006 Dec 20. PubMed PMID: 17184951.

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